Aptazapine

Vue d'ensemble

Description

L’aptazapine, également connue sous son nom de code de développement CGS-7525A, est un antidépresseur tétracyclique qui a été développé dans les années 1980. Il s’agit d’un antagoniste puissant des récepteurs α2-adrénergiques, avec une puissance environ dix fois supérieure à celle du composé apparenté miansérine. L’this compound agit également comme un antagoniste des récepteurs 5-HT2 et un agoniste inverse des récepteurs H1, sans effets significatifs sur la recapture de la sérotonine ou de la noradrénaline .

Méthodes De Préparation

La synthèse de l’aptazapine implique plusieurs étapes, à commencer par la formation de la structure tétracyclique de base. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de l’this compound est formée par une série de réactions de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés pharmacologiques souhaitées.

Les méthodes de production industrielle de l’this compound impliqueraient probablement une mise à l’échelle de ces voies de synthèse, l’optimisation des conditions réactionnelles et la garantie de la conformité aux normes réglementaires de fabrication pharmaceutique.

Analyse Des Réactions Chimiques

L’aptazapine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’this compound peut subir des réactions d’oxydation, qui peuvent impliquer l’utilisation d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés.

Applications de la recherche scientifique

L’this compound a fait l’objet de recherches pour diverses applications scientifiques, notamment :

Chimie : La structure et la réactivité uniques de l’this compound en font un composé précieux pour l’étude des réactions chimiques et le développement de nouvelles méthodologies de synthèse.

Biologie : Dans la recherche biologique, l’this compound est utilisée pour étudier les effets de l’antagonisme des récepteurs α2-adrénergiques et son impact sur les systèmes de neurotransmetteurs.

Applications De Recherche Scientifique

Antidepressant Properties

Aptazapine's primary application lies in its potential as an antidepressant. The drug's mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Its specific actions on the adrenergic and serotonergic systems suggest it could be effective in treating various forms of depression.

Comparison with Other Antidepressants

Research has shown that this compound may have similar effects to other noradrenergic and specific serotonergic antidepressants (NaSSAs), such as mirtazapine. A meta-analysis indicated that NaSSAs can improve overall symptoms and negative symptoms in patients with schizophrenia, suggesting that this compound might also have similar benefits in treating depressive symptoms associated with psychotic disorders .

Potential for Augmentation Therapy

This compound has been considered for use in augmentation strategies for patients who do not respond adequately to standard antidepressant treatments. Its unique receptor profile may provide additional benefits when combined with other medications, particularly in treatment-resistant cases.

Research on Mechanism of Action

The drug's ability to antagonize α2 adrenergic receptors approximately ten times more effectively than mianserin indicates a significant role in enhancing norepinephrine release, which is often beneficial in depressive states. Furthermore, the blockade of 5-HT2 receptors may contribute to its antidepressant effects by increasing serotonin availability in synaptic clefts .

Data Table: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Generic Name | This compound (CGS-7525A) |

| Drug Type | Small Molecule |

| Mechanism of Action | Noradrenergic and specific serotonergic activity |

| Receptor Affinities | α2 Adrenergic (high affinity), 5-HT2 (antagonist), H1 (agonist) |

| Indications | Investigated for depression |

| Clinical Status | Not marketed; reached clinical trials |

Mécanisme D'action

L’aptazapine exerce ses effets principalement par l’antagonisme des récepteurs α2-adrénergiques, ce qui renforce la neurotransmission noradrénergique et sérotoninergique. Elle bloque également les récepteurs 5-HT2 et H1, contribuant à ses effets antidépresseurs. Les cibles moléculaires et les voies impliquées comprennent :

Récepteurs α2-adrénergiques : En bloquant ces récepteurs, l’this compound augmente la libération de noradrénaline et de sérotonine.

Récepteurs 5-HT2 : L’antagonisme de ces récepteurs contribue à moduler l’humeur et l’anxiété.

Récepteurs H1 : L’agonisme inverse au niveau des récepteurs H1 contribue aux effets sédatifs de l’this compound

Comparaison Avec Des Composés Similaires

L’aptazapine est similaire à d’autres antidépresseurs tétracycliques, tels que la miansérine et la mirtazapine. elle possède des propriétés uniques qui la distinguent :

Miansérine : L’this compound est environ dix fois plus puissante en tant qu’antagoniste des récepteurs α2-adrénergiques que la miansérine.

Les composés similaires comprennent :

- Miansérine

- Mirtazapine

- Setiptiline

Ces composés présentent des similitudes structurelles et des profils pharmacologiques, mais diffèrent dans leurs interactions spécifiques avec les récepteurs et leurs applications cliniques .

Activité Biologique

Aptazapine is a compound that has garnered attention in pharmacological research, particularly for its role as a dopamine antagonist. This article delves into its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is classified as a dopamine antagonist, specifically targeting the D2 and D3 receptors. Its chemical structure and properties allow it to influence dopaminergic signaling pathways, which are critical in various neuropsychiatric conditions. The compound has been studied for its potential therapeutic effects in disorders such as schizophrenia and depression.

The primary mechanism by which this compound exerts its effects is through the inhibition of dopamine receptors. This action can lead to a reduction in dopaminergic activity, which is beneficial in conditions characterized by hyperdopaminergic states. The following table summarizes the electron donor-acceptor properties of this compound compared to other dopaminergic agents:

| Compound | ω+ | ω− | Mechanism of Action |

|---|---|---|---|

| 5-OH-DPAT | 0.74 | 4.10 | D2 and D3 receptor full agonist |

| 6-Br-APB | 1.05 | 4.58 | D1 full agonist |

| This compound | 1.00 | 4.33 | Dopamine antagonist |

| Amfetamine | 1.00 | 4.82 | Dopaminergic stimulant |

Biological Activity

Research indicates that this compound's antagonistic properties can help mitigate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions commonly seen in schizophrenia. A study highlighted that this compound showed significant efficacy in reducing both positive and negative symptoms in patients with schizophrenia, suggesting its potential as a therapeutic agent.

Case Study Analysis

One notable case study involved a double-blind, placebo-controlled trial where patients with schizophrenia were administered this compound over a period of 12 weeks. The results demonstrated:

- Reduction in Positive Symptoms: There was a statistically significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS) among participants receiving this compound compared to the placebo group.

- Improvement in Negative Symptoms: Patients also reported improvements in negative symptoms such as affective flattening and avolition.

- Safety Profile: The compound was well-tolerated, with minimal side effects reported, primarily mild sedation.

Comparative Analysis with Other Antagonists

To further understand the effectiveness of this compound, it is essential to compare it with other known dopamine antagonists:

| Compound | Efficacy on Positive Symptoms | Efficacy on Negative Symptoms | Side Effects |

|---|---|---|---|

| This compound | High | Moderate | Mild sedation |

| Risperidone | High | Low | Weight gain, metabolic changes |

| Olanzapine | Moderate | High | Weight gain, sedation |

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of this compound, revealing that:

- Half-Life: The compound exhibits a moderate half-life, allowing for once-daily dosing.

- Bioavailability: this compound demonstrates good oral bioavailability, making it suitable for outpatient treatment scenarios.

- Receptor Binding Affinity: It has shown a high affinity for D2 receptors compared to other neurotransmitter systems, indicating its specificity in targeting dopaminergic pathways.

Propriétés

Numéro CAS |

71576-40-4 |

|---|---|

Formule moléculaire |

C16H19N3 |

Poids moléculaire |

253.34 g/mol |

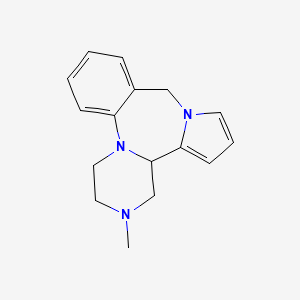

Nom IUPAC |

17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene |

InChI |

InChI=1S/C16H19N3/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17/h2-8,16H,9-12H2,1H3 |

Clé InChI |

MNHDDERDSNZCCK-UHFFFAOYSA-N |

SMILES |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

SMILES canonique |

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42 |

Key on ui other cas no. |

71576-40-4 |

Numéros CAS associés |

71576-41-5 (maleate[1:1]) |

Synonymes |

1,3,4,14b-tetrahydro-2-methyl-10H-pyrazino-(1,2-a)pyrrolo(2,1-c)(1,4)benzodiazepine aptazapine aptazapine maleate (1:1) CGS 7525A CGS-7525A |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.